5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole
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Overview
Description
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 2-bromobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole typically involves the reaction of 2-bromobenzyl chloride with 1h-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted triazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Scientific Research Applications
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe to study the interactions of triazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: A simpler analog with a bromomethyl group attached to a benzene ring.
2-Bromobenzyl Bromide: Similar structure but with an additional bromine atom on the benzyl group.
Uniqueness
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole is unique due to the presence of both a triazole ring and a bromobenzylthio group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H8BrN3S |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
QWLSJKXMRZKAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)Br |
Origin of Product |
United States |
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